molecular formula C12H18ClN3OS B2808787 2-Chloro-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one CAS No. 1172388-46-3

2-Chloro-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one

Cat. No.: B2808787
CAS No.: 1172388-46-3
M. Wt: 287.81
InChI Key: OENSMKNEXIUGIG-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one is a synthetic organic compound that features a thiazole ring, a piperazine ring, and a chlorinated propanone moiety. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Mechanism of Action

Target of Action

It contains a thiazole ring, which is a common feature in many biologically active compounds . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .

Mode of Action

Compounds containing a thiazole ring, such as methylchloroisothiazolinone (mci), have been shown to have an active sulfur moiety that can oxidize thiol-containing residues, effectively killing most aerobic and anaerobic bacteria . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

Based on the known effects of thiazole derivatives, it can be speculated that this compound might exhibit antimicrobial, antifungal, antiviral, or antitumor effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, thiazole compounds are stable under acidic conditions but are hydrolyzed under alkaline conditions . Therefore, the pH of the environment could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as thioamides and α-haloketones, under acidic or basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the thiazole derivative reacts with piperazine or its derivatives.

    Chlorination: The final step involves the chlorination of the propanone moiety, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated propanone moiety, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent oxidation.

    Substitution: Amines, thiols; reactions are conducted under basic or neutral conditions to facilitate nucleophilic attack.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Substituted propanones with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3OS/c1-9-8-18-11(14-9)7-15-3-5-16(6-4-15)12(17)10(2)13/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENSMKNEXIUGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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